10-Methylbenzo(a)pyrene is a polycyclic aromatic hydrocarbon and a derivative of benzo(a)pyrene, which is recognized for its carcinogenic properties. This compound features a methyl group substitution at the 10-position of the benzo(a)pyrene structure, enhancing its chemical reactivity and biological effects. The classification of this compound falls under the category of environmental pollutants and potential carcinogens due to its structural similarity to other hazardous polycyclic aromatic hydrocarbons.
10-Methylbenzo(a)pyrene can be synthesized from benzo(a)pyrene, which is commonly found in coal tar, cigarette smoke, and grilled or charred foods. It is classified as a polycyclic aromatic hydrocarbon, which are compounds composed of multiple fused aromatic rings. The International Agency for Research on Cancer has classified benzo(a)pyrene as a Group 1 carcinogen, indicating sufficient evidence of its carcinogenicity in humans. As a derivative, 10-methylbenzo(a)pyrene shares similar toxicological properties.
The synthesis of 10-methylbenzo(a)pyrene can be achieved through several methods:
The synthesis generally requires careful control of reaction conditions, including temperature and pressure, to prevent over-reduction or undesired side reactions. For example, when using Birch reduction conditions, it is essential to manage the reaction time to isolate the desired product effectively without forming excessive by-products .
The molecular formula for 10-methylbenzo(a)pyrene is CH. Its structure consists of five fused rings, characteristic of polycyclic aromatic hydrocarbons, with a methyl group attached at the 10th carbon position.
10-Methylbenzo(a)pyrene participates in various chemical reactions typical for polycyclic aromatic hydrocarbons:
The reactivity profile indicates that 10-methylbenzo(a)pyrene may form stable adducts with nucleophiles such as DNA bases, leading to potential mutagenic effects .
The mechanism of action for 10-methylbenzo(a)pyrene involves metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive epoxide intermediates. These intermediates can bind covalently to cellular macromolecules such as DNA, resulting in mutagenic lesions that may contribute to cancer development.
The carcinogenic potential of 10-methylbenzo[a]pyrene (10-MeBaP) is primarily mediated through metabolic activation to diol-epoxide intermediates, a mechanism shared with its parent compound benzo[a]pyrene (BaP). This process involves sequential enzymatic reactions:
Tumorigenicity studies comparing 10-MeBaP, 7,10-dimethylBaP, and BaP revealed distinct carcinogenic potentials. At a 100 µg dose with TPA promotion, 10-MeBaP induced tumors in 20% of mice, while BaP induced tumors in 40% and 7,10-dimethylBaP showed no activity [2] [4]. This suggests methylation at the C10 position specifically facilitates diol-epoxide formation, whereas methylation at C7 (a bay-region adjacent site) sterically hinders metabolic activation.
Table 1: Tumor-Initiating Activity of Methylated BaP Derivatives
Compound | Dose (µg) | Tumor Incidence (%) |
---|---|---|
Benzo[a]pyrene | 100 | 40 |
10-MethylBaP | 100 | 20 |
7,10-DimethylBaP | 100 | 0 |
Benzo[a]pyrene | 50 | 25 |
10-MethylBaP | 50 | 20 |
Data derived from mouse skin tumorigenicity assays with TPA promotion [2] [4].
The position of methylation critically influences the stereoelectronic properties of the bay region (C10-C11) and angular ring (C6a-C10b):
This explains why 7,10-dimethylBaP—with methylation at both angular (C7) and bay-adjacent positions—exhibits no tumorigenicity: The C7 methyl group sterically blocks epoxidation at the critical 7,8-bond, while the C10 methyl group destabilizes the benzylic cation at C10 [4]. In contrast, 10-MeBaP retains partial activity due to residual bay-region reactivity.
Metabolic activation of 10-MeBaP is governed by CYP isoform specificity, distinct from BaP:
Table 2: CYP Isoform Selectivity in PAH Metabolism
CYP Isoform | Primary Site | BaP Activation | 10-MeBaP Activation |
---|---|---|---|
CYP1A1 | Extrahepatic | High | Low |
CYP1A2 | Hepatic | Moderate | High |
CYP1B1 | Extrahepatic | High | Moderate |
CYP2C19 | Hepatic | Low | Negligible |
Data synthesized from metabolic studies using recombinant enzymes [3] [5] [8].
The stereochemistry of 10-MeBPDE diol-epoxides dictates adduct conformation and mutagenic outcomes:
This stereoselective adduct persistence and mutagenicity explains the distinct tumor spectrum of 10-MeBaP compared to BaP.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7